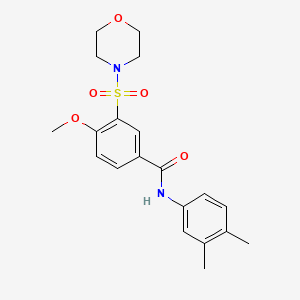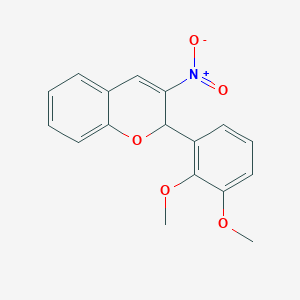
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide, also known as Bromo-Methoxy-Acetanilide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acetanilide derivatives and is known for its analgesic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide is also thought to modulate the activity of neurotransmitters such as serotonin and norepinephrine, which play a crucial role in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models. Moreover, it has also been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and pain perception. These effects make it a potential candidate for the treatment of various diseases such as arthritis, neuropathic pain, and depression.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be confirmed using various analytical techniques. Moreover, it exhibits significant analgesic and anti-inflammatory activities in various animal models, making it a potential candidate for the development of novel drugs. However, there are also some limitations associated with its use in lab experiments. For example, its exact mechanism of action is not fully understood, and further studies are required to elucidate its pharmacological properties.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide. One potential direction is to investigate its potential applications in the treatment of various diseases such as arthritis, neuropathic pain, and depression. Moreover, further studies are required to elucidate its exact mechanism of action and pharmacological properties. Additionally, the synthesis of novel derivatives of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide may lead to the development of more potent and selective drugs for the treatment of various diseases.
Synthesis Methods
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide can be synthesized by the reaction of 4-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization using a suitable solvent such as ethanol. The chemical structure of N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamidey-Acetanilide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant analgesic and anti-inflammatory activities in various animal models. Moreover, it has also been found to possess anticonvulsant and antidepressant properties. These properties make it a potential candidate for the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-11(14)10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGNNGWQBOUGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)

amino]butanoate](/img/structure/B5121727.png)

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5121787.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)